4-(1,3-thiazol-4-yl)pyridine
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Overview
Description
4-(1,3-Thiazol-4-yl)pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom
Mechanism of Action
Target of Action
Thiazolo [4,5-b]pyridines, a class of compounds to which 4-(pyridin-4-yl)thiazole belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
It’s known that the compound can act as a corrosion inhibitor for mild steel in an acid medium . The inhibitor molecules are attracted to the surface of the metal substrate through both electrostatic attraction and chemical bonds .
Biochemical Pathways
Thiazolo [4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
It has been reported that the compound acts as an effective corrosion inhibitor for mild steel in an acid medium . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
Action Environment
The action of 4-(Pyridin-4-yl)thiazole can be influenced by environmental factors. For instance, the compound is prone to oxidation in a humid environment and should be avoided from long exposure to air . It’s also worth noting that the compound’s corrosion inhibition efficiency was tested at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-4-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the thiazole ring, which is then fused with the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and fusion processes. The specific methods can vary depending on the desired scale of production and the available resources.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
4-(1,3-Thiazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound containing only the thiazole ring.
Pyridine: A simpler compound containing only the pyridine ring.
Thiazolopyridines: Compounds that combine thiazole and pyridine rings in different configurations.
Uniqueness
4-(1,3-Thiazol-4-yl)pyridine is unique due to its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-pyridin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYONSKHCULDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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